molecular formula C9H8F4OS B6286522 (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane CAS No. 2643367-45-5

(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B6286522
CAS No.: 2643367-45-5
M. Wt: 240.22 g/mol
InChI Key: BSLGCNIGESHIIV-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. The presence of fluorine and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the efficacy and durability of products in these fields .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane

Uniqueness

Compared to similar compounds, (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane stands out due to the specific arrangement of its functional groups. The presence of both fluorine and trifluoromethyl groups on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications .

Properties

IUPAC Name

2-fluoro-1-methoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4OS/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLGCNIGESHIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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